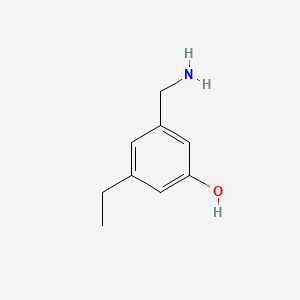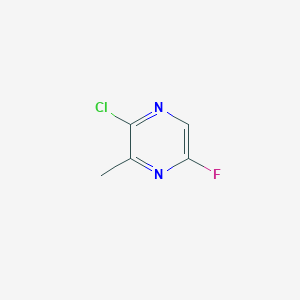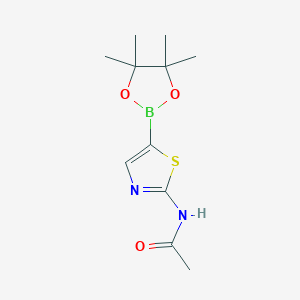
4-Hydroxyphthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyphthalamide is an organic compound with the molecular formula C8H5NO3. It is a derivative of phthalimide and is known for its role as a catalyst in various organic synthesis reactions. This compound is typically found as a white or yellow crystalline solid and is soluble in water and polar organic solvents such as acetic acid, ethyl acetate, and acetonitrile .
Métodos De Preparación
4-Hydroxyphthalamide can be synthesized through several methods:
From Phthaloyl Chloride and Hydroxylamine Hydrochloride: This method involves reacting phthaloyl chloride with hydroxylamine hydrochloride in the presence of sodium carbonate.
From Diethyl Phthalate and Hydroxylamine Hydrochloride: This method uses diethyl phthalate and hydroxylamine hydrochloride in the presence of sodium acetate to produce this compound.
From Phthalic Anhydride and Hydroxylamine Hydrochloride: Heating phthalic anhydride with hydroxylamine hydrochloride in the presence of sodium carbonate yields this compound.
Análisis De Reacciones Químicas
4-Hydroxyphthalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can yield phthalimide derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong bases or acids
Common Reagents and Conditions: Typical reagents include hydroxylamine hydrochloride, sodium carbonate, and acetic acid.
Major Products: The major products formed from these reactions include phthalic acid derivatives and various substituted phthalimides
Aplicaciones Científicas De Investigación
4-Hydroxyphthalamide has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in radical reactions and photocatalysis.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Hydroxyphthalamide involves its role as a radical precursor. It undergoes reductive decarboxylative fragmentation to provide substrate radicals that can engage in diverse transformations. This process can occur under thermal, photochemical, or electrochemical conditions and is influenced by factors such as the nature of the electron donor and the use of Brønsted and Lewis acids .
Comparación Con Compuestos Similares
4-Hydroxyphthalamide is similar to other phthalimide derivatives, such as:
N-Hydroxyphthalimide: This compound is also a derivative of phthalimide and is used as a catalyst in organic synthesis.
Phthalimide: The parent compound of this compound, used in various organic synthesis reactions.
This compound is unique due to its specific hydroxyl group, which imparts distinct reactivity and catalytic properties compared to other phthalimide derivatives .
Propiedades
Fórmula molecular |
C8H8N2O3 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
4-hydroxybenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C8H8N2O3/c9-7(12)5-2-1-4(11)3-6(5)8(10)13/h1-3,11H,(H2,9,12)(H2,10,13) |
Clave InChI |
BNAWSJCKPOONQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)







![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
